molecular formula C21H21NO2 B12853227 Benzyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate

Benzyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate

Cat. No.: B12853227
M. Wt: 319.4 g/mol
InChI Key: PIFXKDNHCZNXQB-UHFFFAOYSA-N
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Description

Benzyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate: is a complex organic compound with a unique structure that includes a benzyl group and a hexahydro-9H-1,4-methanocarbazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate typically involves multiple steps. One common method includes the reaction of 4,7-dichloro-1,2,5-oxadiazolo[3,4-d]pyridazine with 2,3,4,4a,9,9a-hexahydro-1H-carbazole in the presence of a suitable solvent like dry acetonitrile (MeCN). The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of Benzyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate is unique due to its specific structural features, which confer distinct chemical and physical properties. Its benzyl group and hexahydro-9H-1,4-methanocarbazole core make it particularly valuable in the synthesis of advanced materials and pharmaceuticals .

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

benzyl 9-azatetracyclo[9.2.1.02,10.03,8]tetradeca-3,5,7-triene-9-carboxylate

InChI

InChI=1S/C21H21NO2/c23-21(24-13-14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)19-15-10-11-16(12-15)20(19)22/h1-9,15-16,19-20H,10-13H2

InChI Key

PIFXKDNHCZNXQB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2N(C4=CC=CC=C34)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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